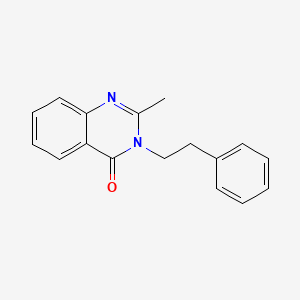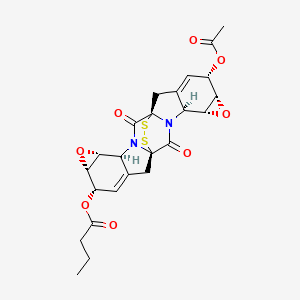
Ambewelamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambewelamide A is a naturally occurring compound isolated from the lichen Usnea sp. It belongs to the class of epidithiapiperazinediones and has shown significant antineoplastic (anticancer) properties . This compound has garnered interest due to its potent cytotoxic activity against various cancer cell lines .
Métodos De Preparación
Ambewelamide A is typically isolated from the lichen Usnea sp. The isolation process involves several steps, including extraction, purification, and crystallization. The final purification is accomplished using normal phase high-performance liquid chromatography (HPLC) with a specific eluent mixture .
Análisis De Reacciones Químicas
Ambewelamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Its primary application is in the field of cancer research, where it has demonstrated significant cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its potential use in treating diabetes and COVID-19 through molecular docking and bioinformatics studies .
Mecanismo De Acción
The mechanism of action of Ambewelamide A involves its interaction with specific molecular targets and pathways. It has been shown to regulate the expression of dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C–C-motif receptor 6, and interleukin 2 . These interactions contribute to its anticancer and potential therapeutic effects.
Comparación Con Compuestos Similares
Ambewelamide A is similar to other epidithiapiperazinediones, such as Ambewelamide B. Both compounds share a similar structure but differ in their side chains . This compound is unique due to its potent cytotoxic activity and specific molecular interactions, making it a promising candidate for further research and development .
Propiedades
Número CAS |
220345-71-1 |
|---|---|
Fórmula molecular |
C24H24N2O8S2 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
[(1R,4S,5R,7S,8S,12R,15S,16R,18S,19S)-19-acetyloxy-2,13-dioxo-6,17-dioxa-23,24-dithia-3,14-diazaoctacyclo[10.10.2.01,14.03,12.04,10.05,7.015,21.016,18]tetracosa-9,20-dien-8-yl] butanoate |
InChI |
InChI=1S/C24H24N2O8S2/c1-3-4-14(28)32-13-6-11-8-24-22(30)25-15-10(5-12(31-9(2)27)17-19(15)33-17)7-23(25,35-36-24)21(29)26(24)16(11)20-18(13)34-20/h5-6,12-13,15-20H,3-4,7-8H2,1-2H3/t12-,13-,15-,16-,17-,18-,19+,20+,23+,24+/m0/s1 |
Clave InChI |
OBYDDBDJKUQGLS-BIQXIOCUSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1C=C2C[C@@]34C(=O)N5[C@@H]6[C@@H]7[C@@H](O7)[C@H](C=C6C[C@]5(C(=O)N3[C@@H]2[C@@H]8[C@H]1O8)SS4)OC(=O)C |
SMILES canónico |
CCCC(=O)OC1C=C2CC34C(=O)N5C6C7C(O7)C(C=C6CC5(C(=O)N3C2C8C1O8)SS4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)

![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
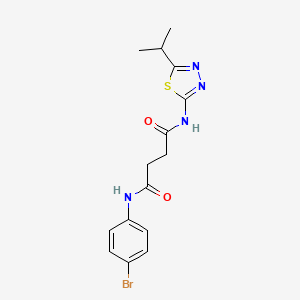
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
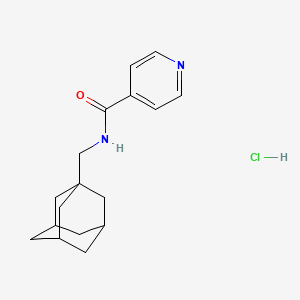
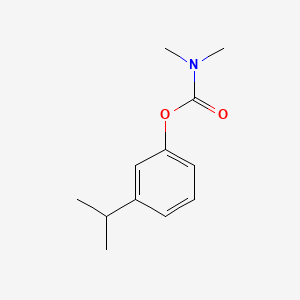
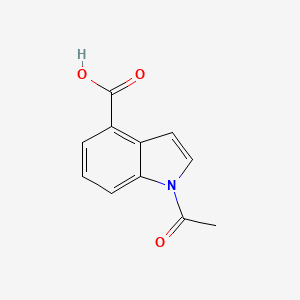
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
